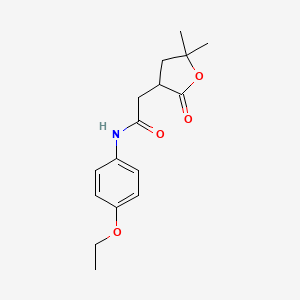

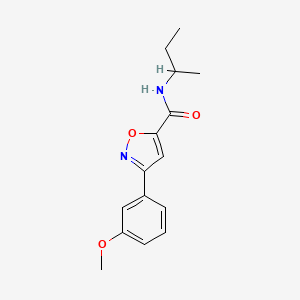

4-(4-乙基-1-哌嗪基)-2-(三氟甲基)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinazoline derivatives are synthesized through various methods, including the cyclization of anthranilic acid derivatives, nucleophilic substitution reactions, and palladium-catalyzed oxidative carbonylation. For example, the synthesis of 4-phenoxy-2-(1-piperazinyl)quinazolines involved the examination for anticonvulsive and antihypoxic activities, highlighting the methodological diversity in quinazoline synthesis (Hori et al., 1990).

Molecular Structure Analysis

Quinazoline derivatives often feature substitutions at the 2, 4, and 6 positions of the quinazoline ring, with variations in the substituents leading to significant differences in their chemical and biological properties. The structural diversity of these compounds is vast, with many featuring piperazinyl groups for enhanced biological activity (Costa et al., 2004).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nitrosation, cyclization, and hydrolysis, depending on their specific substituents. These reactions are crucial for further modifications and the development of new compounds with desired biological activities (Gescher et al., 1977).

科学研究应用

药理学和治疗应用

喹唑啉衍生物因其药理和治疗特性而被广泛研究。例如,喹唑啉类化合物已被确认为有效的 α1-肾上腺素受体拮抗剂,在人肥大前列腺中显示出显着的活性,表明其在治疗良性前列腺增生等疾病中的潜在用途 (Chueh 等,2002)。另一项研究发现喹唑啉衍生物具有抗惊厥和抗缺氧活性,使其成为抗癫痫药物的有希望的候选药物 (Hori 等,1990)。

抗菌和抗结核活性

喹唑啉衍生物还显示出显着的抗菌和抗结核活性。一项关于 2-(4-氰基-3-三氟甲基苯基氨基)-4-(4-喹唑啉氧基)-6-哌嗪基(哌啶基)-s-三嗪的研究表明,对各种细菌和真菌菌株具有有效的抑制作用,以及抗结核活性 (Patel 等,2012)。这突出了喹唑啉衍生物在开发新型抗菌剂中的潜力。

缓蚀

在材料科学中,喹唑啉衍生物因其缓蚀性能而被研究。一项研究表明,哌嗪取代的喹唑啉-4(3H)-酮衍生物在酸性环境中有效抑制低碳钢的腐蚀 (Chen 等,2021)。这表明它们在开发用于工业应用的新型缓蚀剂中的潜在应用。

在应力条件下的稳定性

喹唑啉衍生物在应力条件下的稳定性一直是研究的主题,结果表明这些化合物对紫外线、高温和氧化剂稳定,尽管它们容易在碱性环境中水解。这些信息对于药物物质的开发至关重要,确保其在各种储存和应用条件下的稳定性和有效性 (Gendugov 等,2021)。

属性

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4/c1-2-21-7-9-22(10-8-21)13-11-5-3-4-6-12(11)19-14(20-13)15(16,17)18/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULAUZPSBUPVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)

![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)

![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)

![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)

![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)